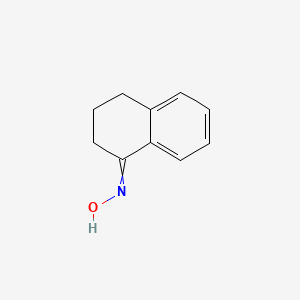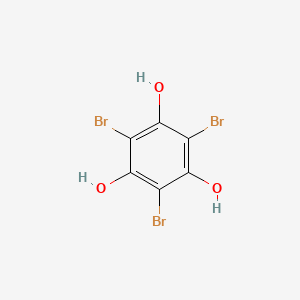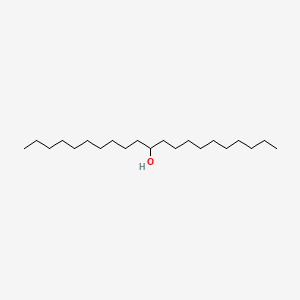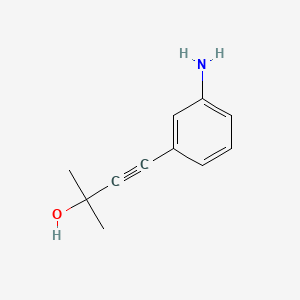
4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol
概要
説明
The compound 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the synthesis and characterization of similar organic molecules. For instance, the synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls involves a three-component reaction that could potentially be adapted for the synthesis of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol .
Synthesis Analysis
The synthesis of related compounds
科学的研究の応用
1. Sensing Applications
- Application Summary: Boronic acids, which can be derived from aminophenyl-based compounds, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application: The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes: The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
2. Photophysical Properties of Europium Complexes
- Application Summary: A series of europium complexes based on aminophenyl-based polyfluorinated β-diketonates, including 1-(4-aminophenyl)-4,4,5,5,5-pentafluoro-3-hydroxypent-2-en-1-one, have been synthesized and characterized . These complexes have interesting photophysical properties .
- Methods of Application: The complexes were synthesized and their photophysical properties were characterized . A red-emitting Eu3±complex was encapsulated in a silica/polymer hybrid material excited by blue light .
- Results or Outcomes: The triphenylamine-based polyfluorinated Eu3+–β-diketonate complexes dramatically red-shifted the excitation maximum to the visible region (λex, max = 400 nm) with an impressive quantum yield (40%) as compared to the simple Eu3+–aminophenyl-β-diketonate complexes (λex, max = 370 nm) . This suggests that the developed triphenylamine-based Eu3+–β-diketonate complex is an interesting red-emitting material excited by blue light and may find potential applications in the fields of biological and materials science .
3. Spectroscopic Characterization and Biological Activities
- Application Summary: The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN), a compound similar to the one you mentioned, was studied using Density Functional Theory . This compound has been analyzed for its vibrational modes, charge delocalization, and dielectric properties .
- Methods of Application: The study involved spectroscopic characterization, molecular structure analysis, NBO analysis, and dielectric studies . The calculated wavenumbers were supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .
- Results or Outcomes: The study provided insights into the molecular structure, charge delocalization, and dielectric properties of 4-(3-aminophenyl)benzonitrile . The results indicate the heterointeraction arises owing to the hydrogen bonding made between the C≡N of AP-PhCN and –OH group .
4. Synthesis of Soluble Polyimides
- Application Summary: New soluble polyimides were synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents . These monomers are similar to the compound you mentioned.
- Methods of Application: The polyimides were synthesized in one-step with the poly(amic acid)s .
- Results or Outcomes: The study resulted in the synthesis of new soluble polyimides .
5. Molecular Docking Studies
- Application Summary: The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN), a compound similar to the one you mentioned, was studied with Density Functional Theory . Molecular docking studies were performed to explore the interaction between the AP-PhCN and Influenza endonuclease inhibitor .
- Methods of Application: The study involved molecular docking studies to explore the interaction between the AP-PhCN and Influenza endonuclease inhibitor .
- Results or Outcomes: The results indicate the heterointeraction arises owing to the hydrogen bonding made between the C≡N of AP-PhCN and –OH group .
6. Synthesis of Electrophoresis of Glycated Molecules
- Application Summary: Boronic acids, which can be derived from aminophenyl-based compounds, were used for electrophoresis of glycated molecules .
- Methods of Application: The study involved the use of boronic acids for electrophoresis of glycated molecules .
- Results or Outcomes: The results demonstrated the crucial role of boronic acids in carbohydrate chemistry and glycobiology, especially the areas of analysis, separation, protection, and activation .
将来の方向性
特性
IUPAC Name |
4-(3-aminophenyl)-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPSETABKZMTEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6071954 | |
| Record name | 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6071954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol | |
CAS RN |
69088-96-6 | |
| Record name | 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69088-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069088966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6071954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

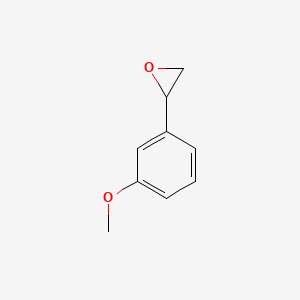
![2-[(2-Bromo-4-methylpentanoyl)amino]acetic acid](/img/structure/B1329712.png)
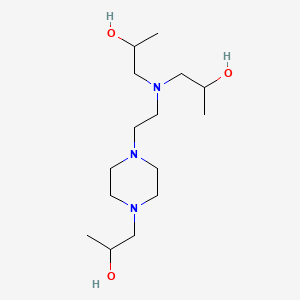
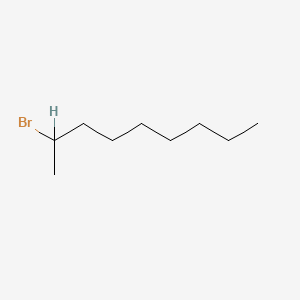
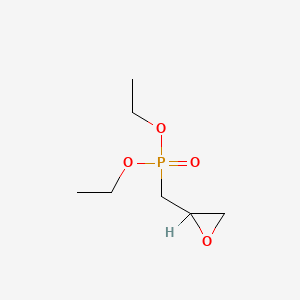
![1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-](/img/structure/B1329721.png)
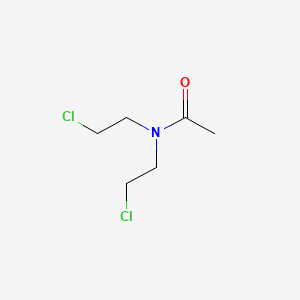


![N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-methionine](/img/structure/B1329727.png)
![Propanedinitrile, [bis(methylthio)methylene]-](/img/structure/B1329728.png)
